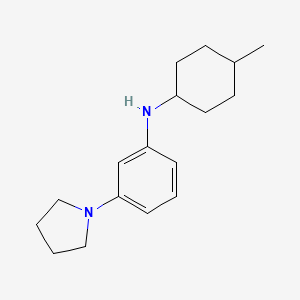

N-(4-methylcyclohexyl)-3-(pyrrolidin-1-yl)aniline

Description

Properties

IUPAC Name |

N-(4-methylcyclohexyl)-3-pyrrolidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2/c1-14-7-9-15(10-8-14)18-16-5-4-6-17(13-16)19-11-2-3-12-19/h4-6,13-15,18H,2-3,7-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWCRKPFKGSAEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)NC2=CC(=CC=C2)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of N-(4-methylcyclohexyl)-3-(pyrrolidin-1-yl)aniline typically involves:

- Formation of the 3-(pyrrolidin-1-yl)aniline intermediate.

- Introduction of the N-(4-methylcyclohexyl) substituent via amination or nucleophilic substitution on the aniline nitrogen.

The key challenge lies in selective substitution on the aniline ring and the amine nitrogen without affecting other functional groups.

Preparation of 3-(pyrrolidin-1-yl)aniline Intermediate

A common approach to obtain 3-(pyrrolidin-1-yl)aniline derivatives involves nucleophilic aromatic substitution or palladium-catalyzed amination of halogenated anilines with pyrrolidine.

- Starting with 3-halogenated aniline (e.g., 3-bromoaniline), react with pyrrolidine under palladium catalysis (Buchwald-Hartwig amination) to substitute the halogen with the pyrrolidin-1-yl group.

- Reaction conditions often include Pd(OAc)2 or Pd2(dba)3 as catalyst, suitable ligands (e.g., BINAP), base (e.g., NaOtBu), and solvents like toluene or dioxane, heated under inert atmosphere.

This method provides 3-(pyrrolidin-1-yl)aniline in good yields with high selectivity.

Introduction of the N-(4-methylcyclohexyl) Group

The N-substitution of aniline nitrogen with the 4-methylcyclohexyl group can be achieved by:

- Reductive amination of 3-(pyrrolidin-1-yl)aniline with 4-methylcyclohexanone.

- Direct nucleophilic substitution using 4-methylcyclohexyl halides or tosylates.

Reductive amination procedure:

- Mix 3-(pyrrolidin-1-yl)aniline with 4-methylcyclohexanone in a suitable solvent (e.g., methanol, ethanol).

- Add a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.

- Stir at room temperature or slightly elevated temperature until completion.

- Purify the product by column chromatography.

This method is favored for its mild conditions and high specificity for mono-substitution on the aniline nitrogen.

Alternative Synthetic Routes and Notes

Microwave-assisted synthesis: Some literature reports microwave irradiation to accelerate amination reactions, improving yields and reducing reaction times. For example, amination of chloro-substituted aromatic compounds with pyrrolidine in DMF/acetonitrile at 120°C under microwave irradiation for about 1 hour yielded 69% product.

Use of protecting groups: To improve solubility and selectivity, nitrogen protecting groups such as Boc or Fmoc can be used during intermediate steps, especially when multiple amines are present. These groups are removed in final steps under acidic or basic conditions.

Curtius rearrangement and azide chemistry: For more complex derivatives, acyl azides formed via peptide coupling reagents (e.g., DPPA, EDC, T3P) can be thermally rearranged to isocyanates, which then react with amines to form ureas or substituted anilines. This approach is more relevant for related compounds but can be adapted for derivatives with cyclohexyl substituents.

Data Table Summarizing Key Preparation Conditions

| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Nucleophilic aromatic substitution (pyrrolidine) | 3-halogenated aniline, Pd catalyst, base (NaOtBu) | Toluene/Dioxane | 80-110 °C | 12-24 h | 60-85 | Buchwald-Hartwig amination |

| Reductive amination | 3-(pyrrolidin-1-yl)aniline, 4-methylcyclohexanone, NaBH(OAc)3 | MeOH, EtOH | Room temp to 50 °C | 4-12 h | 65-90 | Mild conditions, selective N-substitution |

| Microwave-assisted amination | Chloroaromatic, pyrrolidine, triethylamine | DMF, MeCN | 120 °C (microwave) | 45 min - 1 h | ~69 | Accelerated reaction with microwave |

| Protection/deprotection | Boc2O, DMAP for protection; TFA for deprotection | Various | Room temp | 1-24 h | Variable | Used to improve solubility and selectivity |

| Curtius rearrangement (related) | DPPA, triethylamine, toluene/t-butanol | Toluene/t-BuOH | 80-100 °C | 12-20 h | ~60 | For isocyanate intermediate formation |

Research Findings and Analytical Data

Yields and Purity: The reductive amination method typically affords high yields (65-90%) of the target N-substituted aniline with good purity after chromatographic purification.

Reaction Monitoring: Thin layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress. Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) and Mass Spectrometry (MS) confirm product structure.

Microwave irradiation can significantly reduce reaction time and improve yields compared to conventional heating.

Protecting groups are often employed to prevent side reactions during multi-step syntheses, especially when other reactive amines or functional groups are present.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylcyclohexyl)-3-(pyrrolidin-1-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, to introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Biological Activities

Research indicates that this compound may exhibit significant biological activities, particularly as an IL-17A modulator. IL-17A is a pro-inflammatory cytokine involved in various autoimmune diseases. The modulation of IL-17A has therapeutic implications in conditions such as:

- Chronic Inflammatory Diseases

- Autoimmune Disorders

- Certain Types of Cancer

Pharmaceutical Development

N-(4-methylcyclohexyl)-3-(pyrrolidin-1-yl)aniline serves as a critical building block in the synthesis of novel pharmaceuticals. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.

Chemical Synthesis

This compound is utilized in organic chemistry as an intermediate for synthesizing other complex molecules. Its unique functional groups facilitate various reactions, making it a valuable component in synthetic pathways.

Case Study 1: IL-17A Modulation

In a study published on the modulation of IL-17A, researchers demonstrated that derivatives of this compound showed promising results in reducing inflammatory markers in vitro. The study highlighted its potential application in treating autoimmune conditions like rheumatoid arthritis .

Case Study 2: Synthesis of Anticancer Agents

Another research effort focused on synthesizing anticancer agents using this compound as a precursor. The synthesized compounds exhibited cytotoxic effects against various cancer cell lines, indicating potential for therapeutic use .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of N-(4-methylcyclohexyl)-3-(pyrrolidin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Table 1: Comparison of Structural Features

Pyridine-Based Analogues

highlights pyridine derivatives with pyrrolidinylmethyl groups, such as 4-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine . These compounds differ fundamentally from the target due to:

- Heterocyclic Core : Pyridine rings introduce aromatic nitrogen, altering electronic properties compared to the aniline core .

- Functionalization : The presence of silyl ethers (e.g., tert-butyldimethylsilyloxy) and chloro groups in pyridine derivatives may enhance stability or modulate reactivity .

Nitrophenyl-Aniline Derivatives

describes N-(4-Methoxy-3-nitrophenyl)-4-(pyrrolidin-1-yl)-2-(trifluoromethyl)aniline , which shares the aniline-pyrrolidine motif but includes electron-withdrawing groups (nitro, trifluoromethyl). Key contrasts include:

- Electronic Effects : The nitro and trifluoromethyl groups in the compound likely reduce basicity compared to the target’s methylcyclohexyl and pyrrolidinyl groups .

- Biological Implications : Nitro groups are often associated with prodrug activation or redox activity, suggesting divergent pharmacological profiles .

Physicochemical and Functional Implications

Lipophilicity and Bioavailability

The target compound’s logD (5.5) suggests higher lipophilicity than pyrrolidinylpropoxy derivatives (e.g., 32b–37b), which may have longer alkyl chains but polar phenoxy groups. This property could influence membrane permeability and metabolic stability .

Steric and Electronic Profiles

- Electronic Contributions : The pyrrolidinyl group’s electron-donating nature in the target contrasts with electron-withdrawing substituents in 33b (fluorine) and 34b (trifluoromethyl) .

Biological Activity

N-(4-methylcyclohexyl)-3-(pyrrolidin-1-yl)aniline is an organic compound with the molecular formula C13H26N2. It features a cyclohexyl ring with a methyl group and a pyrrolidine ring linked to an aniline moiety. This compound is gaining attention for its potential biological activities , particularly in the fields of antimicrobial and anticancer research . This article reviews the biological activity of this compound, highlighting relevant research findings, mechanisms of action, and comparative analyses with similar compounds.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Pseudomonas aeruginosa | 2.0 µg/mL |

These results indicate that the compound has a comparable potency to established antibiotics, making it a candidate for further development in antimicrobial therapies.

Anticancer Activity

The anticancer properties of this compound have been explored in vitro, showing promising results against various cancer cell lines. The compound appears to inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study: In Vitro Analysis

A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The following findings were reported:

- IC50 Value : 15 µM

- Mechanism : Induction of apoptosis via caspase activation.

- Effect on Cell Cycle : Arrest at the G2/M phase.

These findings suggest that this compound could serve as a lead structure for developing novel anticancer agents .

The biological activity of this compound is believed to involve its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors that play critical roles in cellular signaling pathways, particularly those involved in proliferation and apoptosis.

Proposed Mechanisms

- Enzyme Inhibition : The compound may inhibit enzymes related to cell growth, such as kinases involved in signaling pathways.

- Receptor Modulation : It could modulate receptor activity, influencing pathways that lead to apoptosis in cancer cells.

Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| N-(4-methylcyclohexyl)-3-(piperidin-1-yl)aniline | Piperidine Structure | Moderate antimicrobial activity |

| N-(4-methylcyclohexyl)-3-(morpholin-1-yl)aniline | Morpholine Structure | Lesser anticancer activity |

This compound stands out due to its pyrrolidine ring, which may confer distinct steric and electronic properties that enhance its biological activity compared to its analogs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4-methylcyclohexyl)-3-(pyrrolidin-1-yl)aniline?

- Methodological Answer : The compound can be synthesized via a multi-step route involving (1) nucleophilic substitution of a halogenated aniline precursor with pyrrolidine, followed by (2) reductive alkylation or condensation with 4-methylcyclohexylamine. Key steps include optimizing reaction conditions (e.g., using anhydrous solvents like CH₂Cl₂, temperatures between 60–80°C, and catalysts such as Pd/C for hydrogenation). Intermediate purification via column chromatography (silica gel, eluent: acetone/hexane) is critical to isolate the target compound .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm), pyrrolidine N–CH₂ signals (δ 2.5–3.5 ppm), and methylcyclohexyl CH₃ (δ 1.0–1.2 ppm). Diastereotopic protons in the cyclohexyl group may split into complex multiplet patterns .

- HRMS : Validate molecular weight (e.g., [M+H]⁺ peak matching theoretical mass within ±2 ppm error) .

- IR : Confirm secondary amine (N–H stretch ~3300 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .

Q. What crystallographic data reveal the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction provides bond lengths, angles, and dihedral angles between the aniline ring and substituents. For example, the pyrrolidine ring may adopt an envelope conformation, while the methylcyclohexyl group shows axial/equatorial isomerism. Hydrogen bonding between NH and adjacent substituents can stabilize the crystal lattice .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions (e.g., DFT)?

- Methodological Answer : Cross-validate using:

- Multi-technique analysis : Compare NMR chemical shifts with DFT-calculated values (B3LYP/6-311+G(d,p) basis set) to identify outliers caused by solvent effects or conformational flexibility .

- Dynamic NMR : Resolve exchange broadening in cyclohexyl/pyrrolidine protons by variable-temperature experiments .

- X-ray vs. DFT : Align crystallographic torsion angles with optimized geometries to assess steric strain .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Methodological Answer :

- Catalyst screening : Test Pd/C, Raney Ni, or enzymatic catalysts for reductive steps to minimize side products .

- Solvent effects : Replace polar aprotic solvents (DMF) with ionic liquids to enhance solubility of aromatic intermediates .

- Workflow automation : Use continuous-flow reactors for precise control of reaction time and temperature in nitrosoaniline intermediates .

Q. How can binding interactions between this compound and biological targets (e.g., enzymes, receptors) be studied?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure real-time binding kinetics (ka/kd) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven binding .

- Molecular docking : Use AutoDock Vina to model interactions with active sites (e.g., hydrogen bonding with pyrrolidine nitrogen) .

Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution or oxidation reactions?

- Methodological Answer :

- DFT calculations : Map frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the para-position of the aniline ring may be susceptible to nitrosylation .

- Molecular Dynamics (MD) : Simulate solvent effects on transition states during pyrrolidine ring functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.